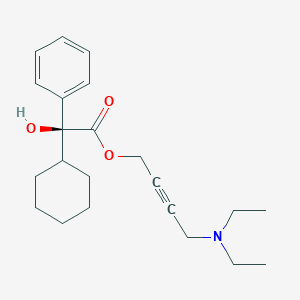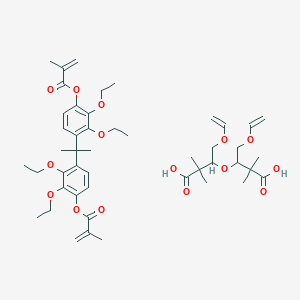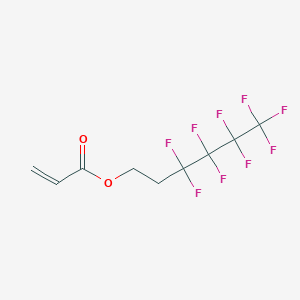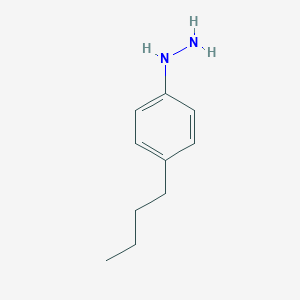
(4-Butylphenyl)hydrazine
Übersicht
Beschreibung
(4-Butylphenyl)hydrazine is an organic compound with the molecular formula C10H16N2 It is a derivative of phenylhydrazine, where the phenyl group is substituted with a butyl group at the para position
Wissenschaftliche Forschungsanwendungen
(4-Butylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “(4-Butylphenyl)hydrazine” and other hydrazine derivatives could involve further investigation into their synthesis, reactivity, and potential applications . For example, the electrochemical synthesis of hydrazine is a promising yet challenging area of research .
Wirkmechanismus
Target of Action
Hydrazine derivatives, such as hydralazine, are known to act as antihypertensive agents . They are used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Mode of Action
Hydrazine derivatives, like hydralazine, are known to act as vasodilators . They interact with their targets, causing relaxation of the smooth muscles in the blood vessels, which leads to a decrease in blood pressure .
Biochemical Pathways
It is known that hydrazine derivatives can be involved in the synthesis of novel pyridazine derivatives. These derivatives are evaluated for their analgesic and anti-inflammatory activities, potentially leading to safer non-steroidal anti-inflammatory drugs (NSAIDs).
Result of Action
It is known that hydrazine derivatives can have analgesic and anti-inflammatory effects.
Biochemische Analyse
Biochemical Properties
(4-Butylphenyl)hydrazine is involved in various biochemical reactions. It has been utilized for real-time monitoring of in situ N2H4 release during the metabolism of a crucial tuberculosis drug
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been suggested that hydrazines, including this compound, can cause significant soft tissue injury, pulmonary injury, seizures, coma, and even death . These effects are likely due to the compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that hydrazines can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may exert its effects at the molecular level through similar reactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well documented. It is known that hydrazines, including this compound, can cause a variety of toxic insults, including hypoglycemia, disorders of the CNS, induction of systemic lupus erythematosus, and cancer . This suggests that this compound may have similar long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well documented. It is known that hydrazines can cause significant health effects in animals, including convulsions, tremors, seizures, and other effects on the nervous system . These effects suggest that this compound may have similar dosage-dependent effects in animal models.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood. It is known that hydrazines can undergo various metabolic pathways for the formation of reactive species that bind to cellular macromolecules and lead to cellular dysfunction . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well documented. It is known that hydrazines can be transported and distributed within cells and tissues, potentially interacting with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well documented. It is known that the metabolism of a cell consists of an elaborate network of interconnected pathways that enable the synthesis and breakdown of molecules . This suggests that this compound may have specific subcellular localizations that influence its activity or function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-Butylphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-butylbenzaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{C}_6\text{H}_4\text{CHO} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_4\text{H}_9\text{C}_6\text{H}_4\text{CH=N-NH}_2 ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Butylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding azo compound.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: Lacks the butyl substitution, making it less hydrophobic.
(4-Methylphenyl)hydrazine: Contains a methyl group instead of a butyl group, affecting its reactivity and solubility.
(4-Chlorophenyl)hydrazine: Contains a chlorine atom, which can influence its electronic properties and reactivity.
Uniqueness of (4-Butylphenyl)hydrazine: The presence of the butyl group in this compound imparts unique hydrophobic properties, influencing its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of pharmaceuticals and materials.
Eigenschaften
IUPAC Name |
(4-butylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-9-5-7-10(12-11)8-6-9/h5-8,12H,2-4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFQGKLGHIQREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


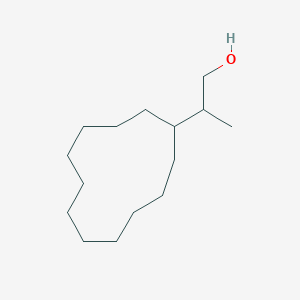
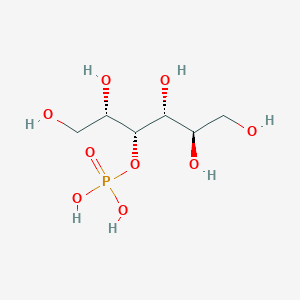
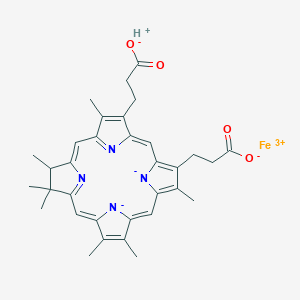
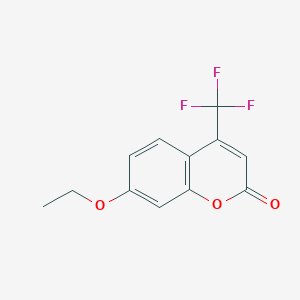
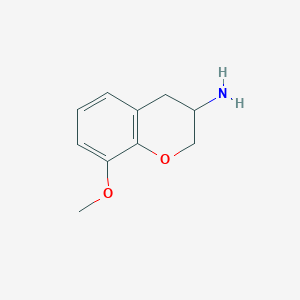

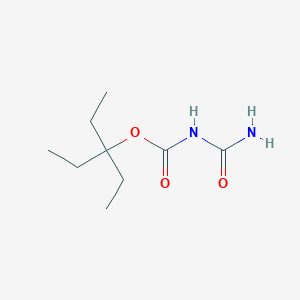
![6-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B40517.png)
